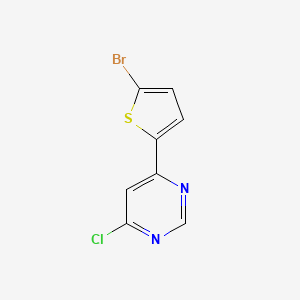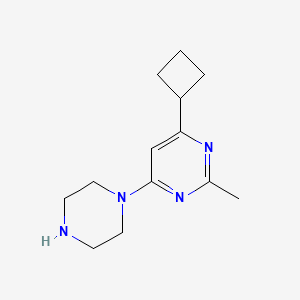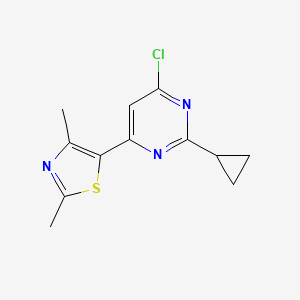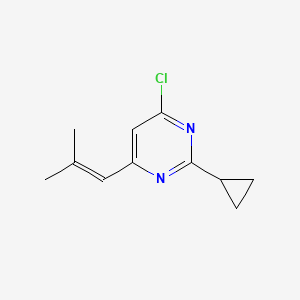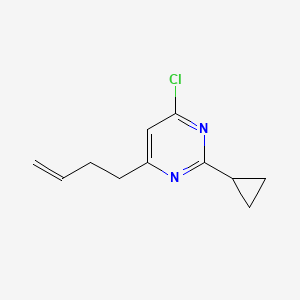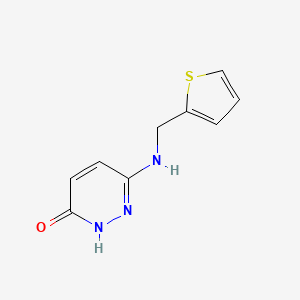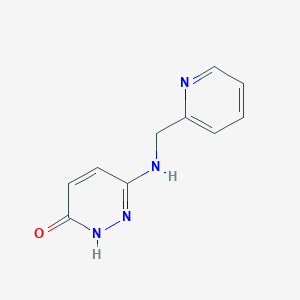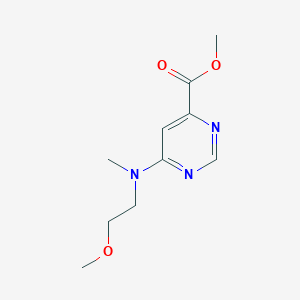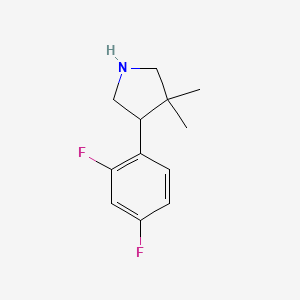
4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
The compound “4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.Molecular Structure Analysis
The molecular structure of derivatives of similar compounds has been elucidated through single crystal X-ray diffraction studies, revealing detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions.Chemical Reactions Analysis
Chemical reactions involving similar compounds include cyclisation reactions, where the structure of the resulting compounds depends significantly on the substrate used.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied through spectroscopic, DFT, MD, and docking studies.Aplicaciones Científicas De Investigación
Luminescent Materials Design
AIE-active Ir(III) Complexes
Researchers designed heteroleptic cationic Ir(III) complexes showing fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence, and phosphorescence emission, useful for smart luminescent materials and data security protection (Song et al., 2016).
Organic Light-Emitting Devices (OLEDs)
Novel Arylamine Synthesis
A study synthesized novel 2,4-difluorophenyl-functionalized arylamines for hole-injecting/transporting layers in OLEDs, improving device efficiency due to the strong electron-withdrawing fluorinated substituents (Li et al., 2012).
Molecular Synthesis and Characterization
Highly Phosphorescent Iridium Complexes
Phosphorescent blue-light-emitting anionic iridium complexes were synthesized, demonstrating the impact of ligands on color tuning and quantum yield, relevant for light-emitting applications (Di Censo et al., 2008).
Crystal Structure and Reactivity
Fluorinated Arylpyridines Reactivity
A study on Pd-catalyzed C-H bond arylation of fluorinated arylpyridines led to the synthesis of luminescent Ir(III) complexes, highlighting the regioselective functionalization and its effect on photophysical properties (Boyaala et al., 2020).
Photophysics and Material Properties
Halogen-Bonded Dimer Formation
Research on iodo- and bromo-phenylethynylpyridines designed for self-complementary dimers in solid state, exploring the role of fluorine in weak interactions and their potential applications in molecular assemblies (Oburn et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-4-3-8(13)5-11(9)14/h3-5,10,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCVOWYXYVNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



